Clarithromycin Impurity E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

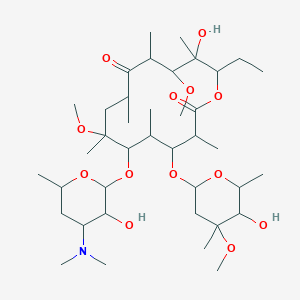

Clarithromycin Impurity E, also known as 6,11-Di-O-methylerythromycin A, is a derivative of the macrolide antibiotic clarithromycin. This impurity is often encountered during the synthesis and production of clarithromycin, a widely used antibiotic for treating various bacterial infections. The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the final pharmaceutical product .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Clarithromycin Impurity E is typically formed during the synthesis of clarithromycin from erythromycin A. The process involves the treatment of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin A oxime, which can further react to form various impurities, including this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves several steps:

Protection of Oxime Hydroxyl: Using 1,1-Diisopropoxy cyclohexane to protect the oxime hydroxyl group.

Selective Protection of Hydroxyl Groups: Using trimethylsilane to selectively protect the hydroxyl groups on the deoxy amino sugar ring.

Methylation: Methylation of the protected compound.

Deprotection and Purification: Removal of protective groups and purification to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Clarithromycin Impurity E can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Applications De Recherche Scientifique

Pharmaceutical Quality Control

The primary application of Clarithromycin Impurity E lies in its role in the quality control of clarithromycin formulations. It is essential for ensuring the purity and efficacy of pharmaceutical products. The European Pharmacopoeia outlines methods for analyzing clarithromycin and its impurities, including Impurity E, using high-performance liquid chromatography (HPLC).

This compound is utilized in method development and validation processes for analytical techniques. It serves as a reference standard in the development of assays to quantify impurities in drug formulations, ensuring compliance with regulatory standards such as those set by the FDA and EMA.

- Analytical Method Development : Researchers employ this compound to establish robust analytical methods that can accurately measure impurity levels, which is vital for maintaining product quality during manufacturing.

- Quality Control Applications : It is also used in quality control laboratories to validate testing procedures for clarithromycin products, ensuring that they meet safety and efficacy standards .

Clinical Research Insights

Recent studies have explored the therapeutic implications of clarithromycin, including its potential immune-regulating properties in conditions like sepsis. While this compound itself may not have direct clinical applications, understanding its presence helps ensure that the active ingredient functions effectively without interference from impurities.

Case Study: Clarithromycin in Sepsis Treatment

A multicenter randomized clinical trial investigated the effects of intravenous clarithromycin on patients with sepsis. Although the study did not find significant differences in mortality rates between the treatment and placebo groups, it highlighted clarithromycin's role in modulating immune responses . The purity of clarithromycin, including levels of impurities like Impurity E, is critical to evaluating its therapeutic efficacy.

Regulatory Compliance

The presence of impurities such as this compound is closely monitored under regulatory frameworks to ensure that pharmaceutical products are safe for consumption. The detection and quantification methods developed using this impurity help manufacturers comply with Good Manufacturing Practices (GMP) and other regulatory requirements.

Mécanisme D'action

The mechanism of action of Clarithromycin Impurity E is similar to that of clarithromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis by blocking the translocation of amino acids during translation. This action results in the inhibition of bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Erythromycin A: The parent compound from which clarithromycin and its impurities are derived.

Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Telithromycin: A ketolide antibiotic structurally related to macrolides but with enhanced activity against resistant bacterial strains.

Uniqueness: Clarithromycin Impurity E is unique due to its specific formation pathway during the synthesis of clarithromycin. Its presence and concentration can significantly impact the quality and efficacy of the final pharmaceutical product, making its monitoring and control essential in industrial production .

Activité Biologique

Clarithromycin Impurity E, a derivative of the macrolide antibiotic clarithromycin, has garnered attention due to its unique biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various pathogens, and implications in clinical settings.

Clarithromycin and its impurities, including Impurity E, primarily exert their effects by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit of bacteria, which interferes with peptide bond formation and translocation during protein synthesis. This action is crucial for their bacteriostatic or bactericidal properties, depending on the concentration and type of organism involved .

Key Mechanisms

- Inhibition of Protein Synthesis : Clarithromycin and its impurities disrupt the translation process in bacteria, leading to reduced growth and survival.

- Immunomodulatory Effects : Studies indicate that clarithromycin can modulate immune responses by suppressing pro-inflammatory cytokines such as IL-1α, IL-1β, TNF-α, and GM-CSF . This suggests a potential role in treating inflammatory conditions.

- Anticancer Properties : Research has shown that clarithromycin can induce apoptosis in tumor cells through various pathways, including the inhibition of autophagy and angiogenesis .

Biological Activity Against Pathogens

This compound exhibits activity against a range of pathogens, particularly those resistant to other antibiotics. Its efficacy is particularly noted in infections caused by Mycobacterium abscessus , where it was historically the drug of choice until resistance mechanisms were identified .

Table 1: Susceptibility Profiles of Mycobacterium Strains

| Species | Clarithromycin MIC (μg/ml) | Resistance Mechanism |

|---|---|---|

| M. abscessus | >16 (inducible resistance) | erm(41) gene presence |

| M. massiliense | 1 | Intact erm(41), no mutations |

| M. bolletii | >16 | Inducible resistance via erm(41) |

Case Studies and Clinical Findings

Recent clinical studies have explored the therapeutic potential of clarithromycin in various settings:

-

Sepsis Treatment :

A study involving 110 patients with sepsis showed that clarithromycin could reduce sepsis recurrence despite no significant difference in overall mortality rates compared to placebo . The treatment group exhibited increased expression of monocyte HLA-DR, indicating enhanced immune function. -

Chronic Respiratory Conditions :

Clarithromycin has been studied for its effects on patients with chronic obstructive pulmonary disease (COPD), where it demonstrated anti-inflammatory properties by reducing exacerbations and improving lung function metrics .

Research Findings

Research continues to explore the broader implications of clarithromycin and its impurities:

- In vitro Studies : Investigations into the effects of clarithromycin on various cancer cell lines have revealed its potential to inhibit tumor growth through multiple pathways, including NF-kB suppression and cytokine modulation .

- Resistance Mechanisms : Understanding the genetic basis for resistance in pathogens like M. abscessus is critical for optimizing treatment regimens. Studies have identified specific mutations in the rrl gene that confer resistance to clarithromycin, highlighting the need for careful monitoring in clinical settings .

Propriétés

Numéro CAS |

81103-14-2 |

|---|---|

Formule moléculaire |

C39H71NO13 |

Poids moléculaire |

762.0 g/mol |

Nom IUPAC |

(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1 |

Clé InChI |

DWRKNXHSSDFLOJ-MQXKPBBZSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |

SMILES isomérique |

CC[C@H]1C([C@@H]([C@H](C(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |

SMILES canonique |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |

Apparence |

White to Off-White Solid |

melting_point |

>255°C (dec.) |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

6,11-Di-O-methylerythromycin; 11-O-Methylclarithromycin; USP Clarithromycin Related Compound A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.